
sRANKL-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sRANKL-IN-1 is a potent inhibitor of soluble receptor activator of nuclear factor kappa-B ligand (sRANKL). This compound is particularly significant in the study of osteoporosis due to its ability to inhibit osteoclast formation and activity . sRANKL is a member of the tumor necrosis factor receptor superfamily and plays a crucial role in bone remodeling and immune system regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sRANKL-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve multi-step organic synthesis, including condensation, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, adhering to Good Manufacturing Practices (GMP) to ensure the compound’s quality and safety .
化学反応の分析
Types of Reactions
sRANKL-IN-1 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
sRANKL-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sRANKL and its effects on osteoclastogenesis.
Biology: Investigated for its role in bone remodeling and immune system regulation.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new drugs targeting bone resorption and immune modulation.
作用機序
sRANKL-IN-1 exerts its effects by inhibiting the interaction between sRANKL and its receptor, receptor activator of nuclear factor kappa-B (RANK). This inhibition prevents the differentiation and activation of osteoclasts, thereby reducing bone resorption. The molecular targets involved include sRANKL and RANK, and the pathway affected is the RANKL/RANK signaling pathway .
類似化合物との比較
Similar Compounds
Osteoprotegerin (OPG): A decoy receptor that binds to RANKL, preventing it from interacting with RANK.
Uniqueness
sRANKL-IN-1 is unique in its ability to selectively inhibit soluble RANKL without affecting membrane-bound RANKL, thereby reducing the risk of immunosuppressive side effects. This selectivity makes it a promising candidate for the development of new osteoporosis treatments .
特性
分子式 |
C18H18N4O6S |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-[[(Z)-1-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H18N4O6S/c1-4-28-17(27)14-9(2)19-18(29-14)20-15(24)13(10(3)23)22-21-12-8-6-5-7-11(12)16(25)26/h5-8,23H,4H2,1-3H3,(H,25,26)(H,19,20,24)/b13-10-,22-21? |
InChIキー |
UBOUAGIRCXVUFL-DKYFMLMQSA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C(=C(\C)/O)/N=NC2=CC=CC=C2C(=O)O)C |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C(=C(C)O)N=NC2=CC=CC=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



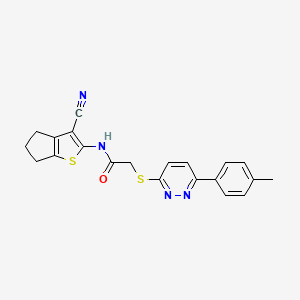
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12395024.png)

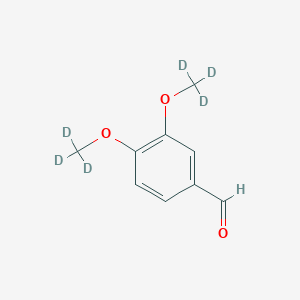

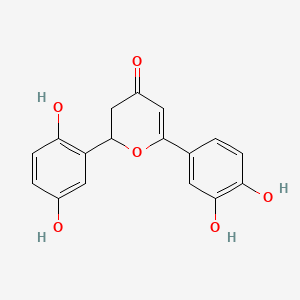
![N-[4-(2-aminocyclopropyl)phenyl]-4-phenylbenzamide](/img/structure/B12395053.png)
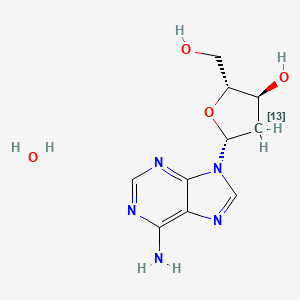

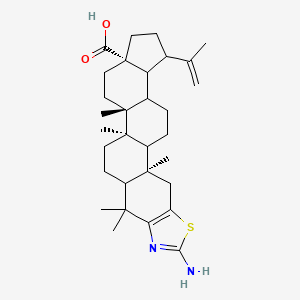
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
